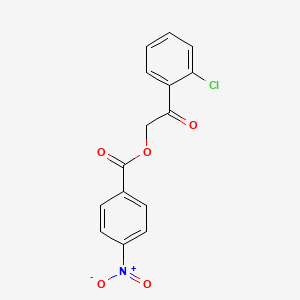

2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate, commonly known as CNB or nitrobenzyl ester, is a chemical compound that has been extensively studied for its applications in scientific research. It is a versatile molecule that can be used in a variety of fields, including biochemistry, pharmacology, and molecular biology.

Aplicaciones Científicas De Investigación

CNB is widely used in scientific research as a photolabile protecting group for various functional groups, including amines and thiols. It is also used as a crosslinking agent for proteins and nucleic acids, as well as a fluorescent probe for imaging studies. CNB has been applied in the study of enzyme kinetics, protein-protein interactions, and gene regulation.

Mecanismo De Acción

CNB is activated by UV light, which causes the nitrobenzyl ester group to cleave, releasing the protected functional group. The mechanism of action involves a photochemical reaction that generates a carbonyl group and a nitrosobenzene intermediate. The nitrosobenzene intermediate can undergo further reactions, including reduction to an aniline and oxidation to a nitroso compound.

Biochemical and Physiological Effects

CNB has been shown to have minimal toxicity and does not have any known physiological effects. It is a stable compound that can be stored and handled safely in the laboratory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using CNB is its versatility as a photolabile protecting group. It can be used to protect a wide range of functional groups, including amines, thiols, and carboxylic acids. Additionally, CNB has a high quantum yield and can be activated with low-intensity UV light, making it a useful tool for in vivo studies.

However, one limitation of using CNB is its sensitivity to light. The compound must be stored in the dark to prevent premature activation. Additionally, the release of the protected functional group can be slow, which may limit its use in certain applications.

Direcciones Futuras

There are many potential future directions for the use of CNB in scientific research. One area of interest is the development of new photolabile protecting groups that can be activated with longer-wavelength light. This would allow for deeper tissue penetration and could be useful for in vivo studies.

Another area of potential research is the use of CNB in the development of new therapeutics. The compound has been shown to have antimicrobial properties and could be used as a starting point for the development of new antibiotics.

Finally, CNB could be used in the development of new imaging probes for use in diagnostic and therapeutic applications. The compound's ability to release a protected functional group upon activation could be used to selectively label cells or tissues for imaging studies.

Conclusion

In conclusion, CNB is a versatile compound that has many applications in scientific research. Its ability to act as a photolabile protecting group and crosslinking agent make it a valuable tool for studying a wide range of biological processes. While there are limitations to its use, there are also many potential future directions for research using CNB.

Métodos De Síntesis

CNB can be synthesized through a reaction between 2-chlorophenylacetic acid and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields CNB as a yellow crystalline solid with a melting point of 98-100°C.

Propiedades

IUPAC Name |

[2-(2-chlorophenyl)-2-oxoethyl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO5/c16-13-4-2-1-3-12(13)14(18)9-22-15(19)10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGNYGBTUVMRIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-2-oxoethyl 4-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)

![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)

![2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5858426.png)

![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)

![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)

![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)